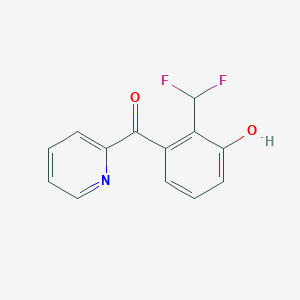

2-(2-(Difluoromethyl)-3-hydroxybenzoyl)pyridine

Description

2-(2-(Difluoromethyl)-3-hydroxybenzoyl)pyridine is a compound that has garnered significant attention in the fields of medicinal and agricultural chemistry. This compound features a difluoromethyl group, which is known for its ability to modulate the biological and physiological activity of molecules by enhancing their lipophilicity, bioavailability, and metabolic stability . The presence of the difluoromethyl group can also serve as a bioisostere for alcohol, thiol, and amine moieties, making it a valuable component in drug discovery and development .

Properties

Molecular Formula |

C13H9F2NO2 |

|---|---|

Molecular Weight |

249.21 g/mol |

IUPAC Name |

[2-(difluoromethyl)-3-hydroxyphenyl]-pyridin-2-ylmethanone |

InChI |

InChI=1S/C13H9F2NO2/c14-13(15)11-8(4-3-6-10(11)17)12(18)9-5-1-2-7-16-9/h1-7,13,17H |

InChI Key |

KUYCOOHAAORTBD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)C2=C(C(=CC=C2)O)C(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Difluoromethyl)-3-hydroxybenzoyl)pyridine can be achieved through various methods. . This process utilizes oxazino pyridine intermediates, which are easily accessed from pyridines. The selectivity can be switched to para by in situ transformation of the oxazino pyridines to pyridinium salts upon acid treatment .

Industrial Production Methods

Industrial production of difluoromethylated pyridines often involves metal-catalyzed cross-couplings and C-H-difluoromethylation without pre-installed functional groups . These methods are preferred due to their efficiency and ability to increase step economy .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Difluoromethyl)-3-hydroxybenzoyl)pyridine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include metal catalysts, such as palladium and nickel, and conditions often involve the use of solvents like THF and DMF . The reactions are typically carried out under mild conditions to preserve the integrity of the difluoromethyl group .

Major Products Formed

The major products formed from these reactions include various difluoromethylated derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-(2-(Difluoromethyl)-3-hydroxybenzoyl)pyridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-(Difluoromethyl)-3-hydroxybenzoyl)pyridine involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions . The difluoromethyl group can enhance the compound’s ability to interact with enzymes and other proteins, thereby modulating their activity . This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethylated pyridines, such as 2-difluoromethylpyridine and trifluoromethylpyridine . These compounds share similar structural features and exhibit comparable biological activities .

Uniqueness

What sets 2-(2-(Difluoromethyl)-3-hydroxybenzoyl)pyridine apart is its specific substitution pattern, which can confer unique properties and reactivity . The presence of both the difluoromethyl and hydroxybenzoyl groups can enhance its interaction with biological targets, making it a valuable compound for various applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.